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Compound of Interest

Compound Name: 1-Monopalmitolein

Cat. No.: B052988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Monopalmitolein, also known as 1-[(9Z)-hexadecenoyl]glycerol, is a monoacylglycerol

(MAG) that plays a significant role as a structural and bioactive metabolite.[1][2] As a member

of the lipid family, its accurate identification and quantification are crucial in various fields,

including drug development and metabolic research. This technical guide provides an in-depth

overview of the characterization of 1-monopalmitolein using nuclear magnetic resonance

(NMR) and mass spectrometry (MS), presenting key spectral data, detailed experimental

protocols, and a visual workflow for its analysis.

Molecular and Chemical Properties
Property Value Source

Molecular Formula C₁₉H₃₆O₄ PubChem[3]

Molecular Weight 328.5 g/mol PubChem[3]

IUPAC Name
2,3-dihydroxypropyl (Z)-

hexadec-9-enoate
PubChem[3]

CAS Number 37515-61-0 PubChem[3]

ChEBI ID CHEBI:133596 PubChem[3]
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Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique for the structural elucidation and

quantification of lipids like 1-monopalmitolein.[1][2] Electrospray ionization (ESI) is a

commonly employed technique for the analysis of monoacylglycerols.[1][2]

Fragmentation Data
In tandem mass spectrometry (MS/MS), 1-monopalmitolein typically forms a protonated

molecule [M+H]⁺ or an ammonium adduct [M+NH₄]⁺ as the precursor ion.[1][3] Collision-

induced dissociation of these precursor ions yields characteristic fragment ions that are

diagnostic for the fatty acid and glycerol backbone.

Table 1: MS/MS Fragmentation Data for 1-Monopalmitolein

Precursor Ion Precursor m/z
Collision
Energy

Fragment Ions
(m/z)

Source

[M+H]⁺ 329.2686 Not Specified
311.2, 255.2,

237.1

NIST Mass

Spectrometry

Data Center[3]

[M+NH₄]⁺ 346.29573 45 V
329.293,

311.2824

MassBank of

North America

(MoNA)[3]

Note: The fragment at m/z 311.2 corresponds to the neutral loss of a water molecule from the

protonated precursor. The fragment at m/z 237.1 likely represents the palmitoleic acid acylium

ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy provides detailed information about the chemical structure and environment

of the atoms within a molecule. For monoacylglycerols, ¹H and ¹³C NMR are valuable for

confirming the identity and purity of the compound.
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¹H NMR Spectral Data
The ¹H NMR spectrum of a monoacylglycerol exhibits characteristic signals for the glycerol

backbone protons and the fatty acyl chain protons.

Table 2: Predicted ¹H NMR Chemical Shifts for 1-Monopalmitolein

Proton
Chemical Shift Range
(ppm)

Multiplicity

Olefinic protons (-CH=CH-) 5.30 - 5.40 m

Glycerol CH₂O-acyl 4.10 - 4.20 m

Glycerol CHOH 3.90 - 4.00 m

Glycerol CH₂OH 3.60 - 3.80 m

Methylene α to C=O (-CH₂-

COO-)
2.30 - 2.40 t

Methylene α to C=C (-CH₂-

CH=)
1.95 - 2.10 m

Methylene chain (-(CH₂)n-) 1.20 - 1.40 m

Terminal methyl (-CH₃) 0.85 - 0.95 t

Note: These are typical chemical shift ranges for monoacylglycerols and may vary slightly

depending on the solvent and experimental conditions.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Monopalmitolein
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Carbon Chemical Shift Range (ppm)

Carbonyl (C=O) 173 - 175

Olefinic (-CH=CH-) 128 - 131

Glycerol CH₂O-acyl 65 - 67

Glycerol CHOH 70 - 72

Glycerol CH₂OH 62 - 64

Methylene α to C=O (-CH₂-COO-) 33 - 35

Methylene chain (-(CH₂)n-) 22 - 32

Terminal methyl (-CH₃) 13 - 15

Note: These are approximate chemical shift ranges. For unambiguous assignment, 2D NMR

experiments such as COSY, HSQC, and HMBC are recommended.

Experimental Protocols
Mass Spectrometry Protocol
This protocol outlines a general procedure for the analysis of 1-monopalmitolein using ESI-

MS/MS.

Sample Preparation: Dissolve the 1-monopalmitolein standard or lipid extract in a suitable

solvent such as methanol or a mixture of isopropanol:methanol:acetonitrile:H₂O.[1] To

facilitate the formation of ammonium adducts, 2 mM ammonium acetate can be added to the

mobile phase.[1]

Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) or a hybrid orbitrap mass

spectrometer equipped with an electrospray ionization (ESI) source.[1]

Infusion and Ionization: Infuse the sample solution directly into the ESI source.

Monoacylglycerols can form both protonated molecules [M+H]⁺ and ammonium adducts

[M+NH₄]⁺.[1]
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MS/MS Analysis: Select the precursor ion of interest (e.g., m/z 329.3 for [M+H]⁺ or m/z 346.3

for [M+NH₄]⁺) in the first mass analyzer (Q1).

Fragmentation: Subject the selected precursor ion to collision-induced dissociation (CID) in

the collision cell (Q2) with an appropriate collision energy to induce fragmentation.

Detection: Analyze the resulting fragment ions in the time-of-flight (TOF) or orbitrap mass

analyzer to obtain the MS/MS spectrum.

NMR Spectroscopy Protocol
This protocol provides a general method for acquiring ¹H and ¹³C NMR spectra of 1-
monopalmitolein.

Sample Preparation: Dissolve approximately 5-10 mg of 1-monopalmitolein in a deuterated

solvent such as chloroform-d (CDCl₃) in a 5 mm NMR tube.[4] Tetramethylsilane (TMS) can

be used as an internal standard.

Instrumentation: Use a high-resolution NMR spectrometer, for instance, operating at a proton

frequency of 400 MHz or higher.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically

required due to the lower natural abundance of ¹³C and its longer relaxation times.

Data Processing: Process the acquired free induction decays (FIDs) by applying Fourier

transformation, phase correction, and baseline correction to obtain the final NMR spectra.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b052988?utm_src=pdf-body
https://www.benchchem.com/product/b052988?utm_src=pdf-body
https://www.benchchem.com/product/b052988?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7716940/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of 1-
monopalmitolein using MS and NMR techniques.
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Caption: Experimental workflow for 1-monopalmitolein characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b052988#spectral-data-nmr-ms-for-1-
monopalmitolein-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b052988#spectral-data-nmr-ms-for-1-monopalmitolein-characterization
https://www.benchchem.com/product/b052988#spectral-data-nmr-ms-for-1-monopalmitolein-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b052988?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

